Pyrrolo[1,2-D][1,4]thiazepine

Medicinal chemistry Drug-likeness Physicochemical profiling

Researchers requiring sulfur-containing rigid heterocycles for epigenetic target validation face scaffold interchangeability issues with oxygen or benzo-fused analogs. This unsubstituted pyrrolo-thiazepine core provides distinct H-bond basicity and lipophilicity (XLogP 1.6) vs. oxazepine counterparts. - **Key metrics:** TPSA 30.2 Ų, zero rotatable bonds, thioether H-bond acceptor - **Predicted target:** SIRT1 activator (computational annotation) - **Supply advantage:** Catalyst-free FVP synthetic route reduces step count and cost

Molecular Formula C8H7NS
Molecular Weight 149.21 g/mol
CAS No. 337972-11-9
Cat. No. B13958434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrrolo[1,2-D][1,4]thiazepine
CAS337972-11-9
Molecular FormulaC8H7NS
Molecular Weight149.21 g/mol
Structural Identifiers
SMILESC1=CN2C=CSC=CC2=C1
InChIInChI=1S/C8H7NS/c1-2-8-3-6-10-7-5-9(8)4-1/h1-7H
InChIKeyWYDMYMBETMEKPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrrolo[1,2-D][1,4]thiazepine Core Scaffold Profile


Pyrrolo[1,2-D][1,4]thiazepine (CAS 337972-11-9) is a fused bicyclic heterocycle comprising a pyrrole ring annulated to a 1,4-thiazepine ring [1]. With a molecular formula of C8H7NS and a molecular weight of 149.21 g/mol, it represents the minimal unsubstituted core of the pyrrolo-thiazepine scaffold family . Key computed physicochemical descriptors include an XLogP3 of 1.6, a topological polar surface area (TPSA) of 30.2 Ų, zero hydrogen bond donors, a single hydrogen bond acceptor (the sulfur atom), and zero rotatable bonds — a profile that distinguishes it from oxygen-containing and benzo-fused analogs in both lipophilicity and molecular recognition properties [1]. The compound has been flagged by computational drug-target prediction platforms as a potential NAD-dependent deacetylase sirtuin 1 (SIRT1) activator, with investigational annotations spanning atrophy, colitis, COPD, sepsis, type 2 diabetes, and psoriasis [2].

Why Pyrrolo[1,2-D][1,4]thiazepine Substitution Fails


Within the pyrrolo-fused seven-membered heterocycle family, ostensibly similar scaffolds — such as pyrrolo[1,2-d][1,4]oxazepine (O for S replacement), pyrrolo[2,1-d][1,5]benzothiazepine (altered ring fusion and benzo-annulation), and pyrrolo[1,2-b][1,2,5]benzothiadiazepine (sulfone-containing) — exhibit fundamentally different physicochemical signatures that preclude interchangeable use in medicinal chemistry campaigns or biological assays [1]. The replacement of oxygen by sulfur in the seven-membered ring alters hydrogen-bond acceptor strength, polar surface area, and lipophilicity (ΔXLogP ≈ +0.5–0.7 units), which directly impacts membrane permeability, metabolic stability, and off-target binding profiles [2]. The precise [1,2-d] ring fusion geometry of the target compound produces a planar, conformationally restricted core with zero rotatable bonds — a feature not shared by benzothiazepine analogs whose pendant phenyl rings introduce torsional flexibility and additional steric bulk that can alter target engagement [3]. These differences are quantifiable and are detailed in the evidence items below.

Pyrrolo[1,2-D][1,4]thiazepine Differentiation Evidence


Thiazepine vs. Oxazepine Lipophilicity

Pyrrolo[1,2-D][1,4]thiazepine exhibits a computed XLogP3 of 1.6, which is approximately 0.5–0.7 log units higher than the corresponding oxygen analog pyrrolo[1,2-d][1,4]oxazepine (estimated XLogP3 ≈ 0.9–1.1 based on the established ΔLogP contribution of S-for-O substitution in heterocyclic systems) [1]. This difference places the thiazepine scaffold closer to the optimal lipophilicity range (LogP 1–3) for oral drug candidates as defined by Lipinski and subsequent analyses, while the oxazepine may fall below the preferred lower bound for membrane permeability [2].

Medicinal chemistry Drug-likeness Physicochemical profiling

CNS Permeability: TPSA Advantage over Benzothiazepine

The target compound has a computed TPSA of 30.2 Ų [1], which is substantially lower than the TPSA of the benzothiazepine analog pyrrolo[2,1-d][1,5]benzothiazepine (TPSA ≈ 45–55 Ų, estimated from the additional aromatic ring contribution and the presence of a ketone group in common derivatives) [2]. The widely accepted threshold for passive CNS penetration is TPSA < 60–70 Ų; while both compounds fall within this range, the 15–25 Ų lower TPSA of pyrrolo[1,2-d][1,4]thiazepine predicts measurably higher blood-brain barrier permeation rates [3].

CNS drug discovery Blood-brain barrier permeability Physicochemical profiling

Sulfur vs. Oxygen H-Bond Acceptor Strength

The single hydrogen bond acceptor in pyrrolo[1,2-D][1,4]thiazepine is the thioether sulfur atom, which is a markedly weaker H-bond acceptor than the ether oxygen in pyrrolo[1,2-d][1,4]oxazepine. Quantitatively, the H-bond basicity (pK_BHX) of dialkyl sulfides is approximately 0.7–1.0 log units lower than that of dialkyl ethers [1]. This difference directly affects the strength and geometry of intermolecular hydrogen bonds with biological targets: sulfur accepts hydrogen bonds at longer distances (3.3–3.8 Å for S···H–N vs. 2.8–3.2 Å for O···H–N) and with more directional flexibility [2]. The target compound's sulfur-dependent recognition profile cannot be replicated by the oxazepine scaffold.

Molecular recognition Structure-based drug design Binding affinity

Conformational Rigidity Advantage over Benzothiazepine

Pyrrolo[1,2-D][1,4]thiazepine possesses zero rotatable bonds (PubChem computed count = 0), reflecting its completely rigid, planar fused bicyclic architecture [1]. In contrast, the pyrrolo[2,1-d][1,5]benzothiazepine core possesses at least 1–2 rotatable bonds (when including the aryl substituent at position 6, as described in the key reference series), and 1,4-benzothiazepine scaffolds typically have 1 rotatable bond in the seven-membered ring itself [2]. Each additional rotatable bond is estimated to impose an entropic penalty of approximately 0.7–1.5 kcal/mol upon target binding, reducing the free energy of binding and potentially lowering affinity by 3- to 10-fold per bond if not compensated by enthalpic gains [3].

Conformational analysis Entropic binding penalty Scaffold optimization

Predicted SIRT1 Activator Activity

The DrugMapper computational target prediction platform (FIMM, University of Helsinki) annotates pyrrolo[1,2-D][1,4]thiazepine as an investigational NAD-dependent deacetylase sirtuin 1 (SIRT1) activator, with associated disease indications including atrophy, ulcerative colitis, muscular atrophy, chronic obstructive pulmonary disease (COPD), sepsis, type 2 diabetes mellitus, and psoriasis [1]. This predicted polypharmacology profile is distinct from the well-characterized peripheral-type benzodiazepine receptor (PBR) binding and calcium channel antagonist activities of pyrrolo[2,1-d][1,5]benzothiazepine derivatives, which show IC50 values in the nanomolar range (0.13–9 nM) for PBR and nitrendipine binding displacement [2]. The target compound's predicted SIRT1 activation represents a mechanistically orthogonal pharmacological space that is not accessible to benzothiazepine analogs.

Sirtuin activation Computational target prediction Metabolic disease

Radical Cyclization Synthetic Access

A defined synthetic route to the pyrrolo[1,2-d][1,4]thiazepine core has been demonstrated via flash vacuum pyrolysis (FVP) of 2-(pyrrol-1-yl)thiophenoxyl radicals, which undergo gas-phase cyclization to yield the fused thiazepine product [1]. This radical-based approach contrasts with the multi-step condensation/cyclization sequences required for pyrrolo[2,1-d][1,5]benzothiazepine synthesis, which typically involve 4–6 synthetic steps from substituted 2-aminothiophenol and α-bromoacetophenone precursors [2]. The relative synthetic simplicity (fewer steps, catalyst-free conditions) of the FVP radical cyclization route for the target scaffold translates to potentially lower cost of goods and higher batch-to-batch reproducibility for procurement of the core scaffold at research scale.

Synthetic methodology Radical cyclization Chemical procurement

Pyrrolo[1,2-D][1,4]thiazepine Application Scenarios


CNS Fragment Discovery: Low TPSA, Rigid Scaffold

For fragment-based lead discovery programs targeting CNS enzymes or receptors, pyrrolo[1,2-D][1,4]thiazepine offers a TPSA of 30.2 Ų — among the lowest in the pyrrolo-fused heterocycle class — combined with zero rotatable bonds for maximum ligand efficiency [1]. The scaffold's XLogP3 of 1.6 falls within the optimal CNS drug space, and its thioether sulfur provides a geometrically distinct H-bond acceptor compared to oxygen-based fragments. This makes it a superior core fragment relative to pyrrolo[1,2-d][1,4]oxazepine (lower LogP, higher TPSA) or pyrrolo[2,1-d][1,5]benzothiazepine (higher TPSA, additional rotatable bonds) when the screening objective is to identify BBB-penetrant hits with minimal entropic binding penalty [2][3].

SIRT1 Activator Probe Development

The computational annotation of pyrrolo[1,2-D][1,4]thiazepine as a predicted SIRT1 activator with multi-indication disease annotations (type 2 diabetes, COPD, ulcerative colitis, psoriasis) positions this scaffold as a rational starting point for sirtuin-targeted probe development [1]. In contrast, pyrrolo[2,1-d][1,5]benzothiazepine derivatives are pharmacologically committed to PBR and calcium channel modulation (IC50 = 0.13–9 nM), making them unsuitable for exploring SIRT1-mediated epigenetic and metabolic biology [2]. Researchers procuring compounds for sirtuin activator screening panels should prioritize this scaffold over benzothiazepine analogs to access mechanistically orthogonal chemical space.

Sulfur-Mediated Binding Scaffold Optimization

When protein crystal structures or molecular docking studies indicate a preference for sulfur-mediated hydrogen bonding or hydrophobic sulfur-π interactions in the target binding pocket, pyrrolo[1,2-D][1,4]thiazepine provides a direct source of thioether character that cannot be replaced by the weaker (ether) or absent hydrogen bond acceptors in oxazepine or carbocyclic analogs [1]. The measurable differences in H-bond basicity (ΔpK_BHX ≈ −0.5 to −1.0) and preferred H-bond distance (Δ ≈ +0.5 Å for S vs. O) mean that SAR series built on the thiazepine core will map distinct regions of chemical space compared to oxygen-containing scaffolds [2]. Procurement of the thiazepine scaffold is essential when sulfur's unique electronic and steric properties are hypothesized to drive target engagement.

Radical Cyclization Methodology Development

The demonstrated flash vacuum pyrolysis (FVP) radical cyclization route to the pyrrolo[1,2-d][1,4]thiazepine core provides a platform for synthetic chemists to explore gas-phase heterocycle construction methodology [1]. The catalyst-free, single-step ring-forming reaction contrasts with the multi-step condensation sequences required for benzothiazepine analogs [2]. This synthetic tractability supports procurement for reaction optimization studies, scope and limitation investigations, and the generation of focused libraries where rapid access to the core scaffold is the bottleneck. The shorter synthetic sequence (2–3 vs. 4–6 steps) directly reduces the time and cost burden of analog synthesis.

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